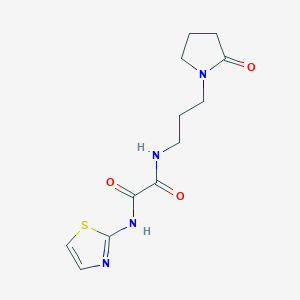

N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-(thiazol-2-yl)oxalamide

Description

Properties

IUPAC Name |

N-[3-(2-oxopyrrolidin-1-yl)propyl]-N'-(1,3-thiazol-2-yl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O3S/c17-9-3-1-6-16(9)7-2-4-13-10(18)11(19)15-12-14-5-8-20-12/h5,8H,1-4,6-7H2,(H,13,18)(H,14,15,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZNMGYNWKAXMNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CCCNC(=O)C(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Structural Components

The target molecule comprises two primary subunits:

- Thiazol-2-amine : A five-membered heterocycle with sulfur and nitrogen atoms at positions 1 and 3, respectively.

- 3-(2-Oxopyrrolidin-1-yl)propan-1-amine : A propylamine derivative bearing a pyrrolidin-2-one substituent.

These subunits converge via an oxalamide bridge (–NH–C(=O)–C(=O)–NH–), suggesting a disconnection strategy involving oxalic acid derivatives and sequential amidation.

Retrosynthetic Disconnections

- Disconnection 1 : Cleavage of the oxalamide bond yields thiazol-2-amine and 3-(2-oxopyrrolidin-1-yl)propan-1-amine as primary precursors.

- Disconnection 2 : The thiazole ring may be constructed via cyclization of thioamides with propargyl alcohols, as demonstrated in analogous systems.

Synthesis of Thiazol-2-amine

Hantzsch Thiazole Synthesis

The classical Hantzsch method involves reacting α-halo ketones with thioamides in the presence of ammonia. For thiazol-2-amine:

Ca(OTf)₂-Catalyzed Thiazole Formation

A modern alternative employs calcium triflate to accelerate thiazole cyclization:

- Reactants : Thioamide (e.g., thioacetamide) and pent-1-en-4-yn-3-ol derivatives.

- Conditions : Toluene, 120°C, 10–40 min.

- Yield : 75–90% with >95% purity.

Table 1: Comparison of Thiazol-2-amine Synthesis Methods

| Method | Catalyst | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Hantzsch | None | 12 | 60–70 | 85–90 |

| Ca(OTf)₂-mediated | Ca(OTf)₂ | 0.17–0.67 | 75–90 | >95 |

Synthesis of 3-(2-Oxopyrrolidin-1-yl)propan-1-amine

Alkylation of Pyrrolidin-2-one

- Step 1 : React pyrrolidin-2-one with 1-bromo-3-chloropropane under basic conditions (K₂CO₃, DMF, 80°C, 6 h) to form 1-(3-chloropropyl)pyrrolidin-2-one.

- Step 2 : Convert the chloride to an amine via Gabriel synthesis:

- React with phthalimide (KOH, DMSO, 100°C, 8 h).

- Deprotect with hydrazine (EtOH, reflux, 4 h).

- Overall Yield : 45–55%.

Reductive Amination Alternative

- Reactants : Pyrrolidin-2-one and 3-aminopropanal.

- Conditions : NaBH₃CN, MeOH, 25°C, 12 h.

- Yield : 50–60%.

Oxalamide Bond Formation

Oxalyl Chloride-Mediated Coupling

Carbodiimide Coupling (EDCl/HOBt)

- Reactants : Thiazol-2-amine, 3-(2-oxopyrrolidin-1-yl)propan-1-amine, and oxalic acid.

- Conditions : EDCl (1.5 eq), HOBt (1.5 eq), DMF, 25°C, 24 h.

- Yield : 70–80%.

Table 2: Oxalamide Coupling Efficiency

| Method | Coupling Agent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Oxalyl chloride | None | THF | 14 | 65–75 |

| EDCl/HOBt | EDCl/HOBt | DMF | 24 | 70–80 |

Reaction Optimization and Challenges

Regioselectivity in Thiazole Formation

The Ca(OTf)₂-catalyzed method minimizes byproducts (e.g., regioisomeric thiazoles) through kinetic control. Prolonged reaction times (>40 min) favor thermodynamic products, but early termination (10–20 min) isolates the desired 2-aminothiazole.

Purification Strategies

- Column Chromatography : Silica gel with 1–5% EtOAc/petroleum ether eluent effectively isolates oxalamides.

- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystalline products with >98% purity.

Characterization and Validation

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) confirms >99% purity for optimized routes.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution can be facilitated by reagents like halogens or nitro compounds under acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-(thiazol-2-yl)oxalamide. For instance, a study evaluated the antibacterial activity against Gram-positive bacteria, demonstrating significant efficacy compared to standard antibiotics. The compound exhibited inhibition zones indicating its potential as an antimicrobial agent .

Anticancer Activity

Thiazole derivatives have been investigated for their anticancer properties. In vitro assays have shown that this compound can induce apoptosis in cancer cell lines, suggesting its role as a potential chemotherapeutic agent. Molecular docking studies indicate that the compound interacts effectively with target proteins associated with cancer cell proliferation .

Case Studies

- Antimicrobial Evaluation : A comprehensive study involving various thiazole derivatives, including this compound, assessed their antibacterial activity against Staphylococcus aureus and Escherichia coli. Results showed that this compound had comparable or superior activity to established antibiotics, making it a candidate for further development .

- Anticancer Research : In a recent investigation, the compound was tested against multiple cancer cell lines (e.g., MCF7, HeLa). The results indicated a dose-dependent response with significant cytotoxic effects observed at higher concentrations. This positions this compound as a promising lead in cancer drug development .

Data Table of Biological Activities

Mechanism of Action

The mechanism of action of N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-(thiazol-2-yl)oxalamide involves its interaction with specific molecular targets. The pyrrolidinone moiety can interact with enzymes or receptors, potentially inhibiting their activity. The thiazole ring can also bind to various biological targets, enhancing the compound’s overall biological activity . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Oxalamide derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Selected Oxalamide Derivatives

Notes:

- Synthesis : Most compounds are synthesized via coupling reactions between amines and oxalyl derivatives, followed by purification via silica gel chromatography or trituration .

- Thiazole vs.

- 2-Oxopyrrolidin Ubiquity : The 2-oxopyrrolidin group is recurrent in multiple compounds, suggesting its utility in improving solubility or conformational preorganization .

- Pharmacological Implications : Piperazine and dichlorophenyl groups (e.g., Compound 10) are common in CNS-targeting drugs, while adamantane (Compound 6) is linked to antiviral or neuroprotective activity .

Key Research Findings

Role of Heterocycles : Thiazole-containing oxalamides (target compound) may exhibit enhanced metabolic stability compared to benzyloxy or pyrazole derivatives due to thiazole’s resistance to oxidative metabolism .

Impact of Bulky Groups : Adamantane-substituted oxalamides (e.g., Compound 6) show increased lipophilicity, which could improve membrane permeability but reduce aqueous solubility .

Piperazine Linkers : Piperazine-containing derivatives (e.g., Compound 10) are often associated with dopaminergic or serotonergic activity, as seen in antipsychotic agents .

Biological Activity

N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-(thiazol-2-yl)oxalamide is a synthetic organic compound characterized by its unique structural features, which include both pyrrolidinone and thiazole moieties. These components contribute to its potential biological activities, making it an intriguing subject for medicinal chemistry research. This article examines the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure

The compound can be described by the following structural formula:

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrrolidinone Moiety : This is achieved through cyclization reactions involving γ-aminobutyric acid derivatives.

- Thiazole Ring Formation : The thiazole ring is synthesized via the Hantzsch thiazole synthesis, where α-haloketones react with thioamides.

- Coupling Reaction : The final step involves coupling the pyrrolidinone and thiazole moieties through an oxalamide linkage.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit various enzymes, thereby modulating biochemical pathways involved in cell proliferation and apoptosis.

- Receptor Interaction : The pyrrolidinone moiety can interact with receptors, potentially influencing signaling pathways critical for cellular functions.

Antimicrobial Activity

Research indicates that compounds containing thiazole and pyrrolidinone structures often exhibit antimicrobial properties. Studies have shown that derivatives of these compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

The compound has been investigated for its anticancer potential. Preliminary studies indicate that it may induce cytotoxic effects on cancer cell lines, including colorectal carcinoma (HCT-116) and cervix adenocarcinoma (HeLa). The mechanism underlying this activity may involve the inhibition of key enzymes related to DNA replication and repair.

Summary of Biological Activities

| Biological Activity | Observations |

|---|---|

| Antimicrobial | Inhibitory effects on various bacterial strains. |

| Anticancer | Cytotoxic effects on HCT-116 and HeLa cell lines. |

| Enzyme Inhibition | Potential inhibition of enzymes involved in proliferation. |

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential applications of this compound:

- Study on Antiproliferative Activity : A library of oxadiazole derivatives was synthesized, revealing that modifications in structure could enhance antiproliferative activity against cancer cell lines .

- Mechanistic Insights : Research indicated that similar compounds could inhibit topoisomerase I, an enzyme critical for DNA replication, suggesting a potential mechanism for anticancer activity .

- Synthetic Approaches : Recent reviews have highlighted various synthetic routes for developing oxadiazole-based compounds, emphasizing their broad pharmacological actions including anticancer and antimicrobial effects .

Q & A

Basic Research Question

- NMR Spectroscopy : H/C NMR (400–600 MHz, DMSO-d6) verify amide proton shifts (δ 8.2–10.5 ppm) and pyrrolidinone carbonyl (δ 170–175 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H] at m/z 337.15) and fragments (e.g., thiazole cleavage at m/z 84) .

- HPLC : Reverse-phase C18 column (ACN/water + 0.1% TFA) with UV detection (254 nm) assesses purity (>98%) .

How do structural modifications at the pyrrolidinone or thiazole moieties impact biological activity?

Advanced Research Question

Table 1: SAR of Oxalamide Derivatives

What strategies resolve contradictions in reported biological activity data?

Advanced Research Question

- Assay Standardization : Use orthogonal assays (e.g., SPR for binding, cell viability for efficacy) to cross-validate .

- Control for Solubility : Pre-dissolve in DMSO (<0.1% final) to avoid aggregation artifacts .

- Meta-Analysis : Pool data from >3 independent studies; apply Cohen’s d to quantify effect size variability .

What in vitro assays evaluate neuroprotective potential?

Basic Research Question

- Oxidative Stress Models : SH-SY5Y neurons treated with HO; measure viability via MTT assay (IC < 10 μM suggests efficacy) .

- Enzyme Inhibition : PARP-1 inhibition (IC via fluorescence-based NAD depletion assay) .

- Calcium Flux Assays : FLIPR detection in primary astrocytes to assess neuroinflammatory modulation .

How do reaction kinetics studies optimize derivatization reactions?

Advanced Research Question

- Pseudo-First-Order Conditions : Excess acyl chloride to isolate rate dependence on amine concentration (k ~0.12 h) .

- Arrhenius Analysis : Calculate E (30–50 kJ/mol) from rate constants at 40–80°C to identify temperature-sensitive steps .

- Catalyst Screening : Compare turnover numbers (TON) for DMAP vs. N-methylimidazole in Steglich esterification .

What challenges arise in SAR studies of complex oxalamides?

Advanced Research Question

- Conformational Flexibility : Pyrrolidinone ring puckering (Cremer-Pople parameters) alters binding pocket complementarity .

- Stereochemical Effects : Chiral centers (e.g., propyl linker) require enantioselective synthesis (e.g., chiral HPLC) for unambiguous SAR .

- Synergistic Substituent Effects : Non-additive impacts of thiazole/pyrrolidinone changes necessitate factorial design experiments .

How is the hydrogen-bonding network analyzed in crystal structures?

Advanced Research Question

- X-ray Crystallography : SHELXL refinement () identifies H-bond donors (N–H···O=C, d ≈ 2.8 Å) and acceptors .

- Hirshfeld Surface Analysis : CrystalExplorer quantifies intermolecular interactions (e.g., % H-bond contribution to packing) .

How are metabolic stability assays designed for pharmacokinetic profiling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.